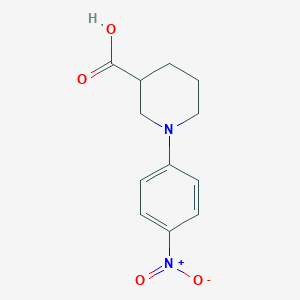

1-(4-Nitrophenyl)piperidine-3-carboxylic acid

Description

1-(4-Nitrophenyl)piperidine-3-carboxylic acid (CAS: 1260603-87-9) is a piperidine derivative featuring a carboxylic acid group at position 3 and a 4-nitrophenyl substituent at position 1 of the piperidine ring . This compound is of interest in medicinal chemistry, particularly in prodrug design and enzyme inhibition studies, due to its structural versatility and ability to participate in hydrogen bonding via the carboxylic acid moiety.

Properties

IUPAC Name |

1-(4-nitrophenyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)9-2-1-7-13(8-9)10-3-5-11(6-4-10)14(17)18/h3-6,9H,1-2,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAIWASLIKZFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid typically involves the reaction of p-nitrochlorobenzene with piperidine under reflux conditions in the presence of a base such as sodium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Nitrophenyl)piperidine-3-carboxylic acid is extensively studied for its pharmacological properties, which may include:

- Enzyme Inhibition : The compound shows promise as an inhibitor for various enzymes, which can be pivotal in treating diseases such as cancer and osteoporosis.

- Therapeutic Potential : Research indicates that this compound could influence gene expression and other molecular mechanisms, suggesting its potential therapeutic applications in various medical conditions.

Organic Synthesis

The compound serves as a vital building block in organic synthesis, particularly in:

- Synthesis of Complex Molecules : It is utilized as a precursor in the synthesis of more complex organic molecules, facilitating the development of new drugs.

- Corrosion Inhibition : Its derivatives have been explored for use as corrosion inhibitors, showcasing their industrial relevance.

The biological activities of this compound have been documented in several studies:

- Antiviral Properties : Certain derivatives have demonstrated antiviral efficacy, inhibiting viral replication and highlighting the need for further investigation into their mechanisms of action against specific viruses .

- Antitumor Activity : The compound has been investigated for its antitumor properties, with studies indicating potential effectiveness against various cancer cell lines .

Several studies have explored the biological activity and applications of piperidine derivatives:

- In Vitro Studies : A study evaluating various piperidine derivatives found that many exhibited moderate to strong inhibitory activity against Cat K, validating their potential as therapeutic agents in conditions like osteoporosis and cancer.

- Antibacterial Activity : Research into nitrogen heterocycles has indicated that certain derivatives can effectively inhibit bacterial growth, demonstrating their potential as antibacterial agents .

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with various biological receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical properties of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid and its analogs:

Impact of Substituents on Properties

Electronic Effects

- Nitro vs. Amino Groups: The 4-nitrophenyl group in the parent compound (electron-withdrawing) reduces electron density on the piperidine ring compared to the 4-aminophenyl analog (electron-donating) . This difference affects reactivity in nucleophilic substitution or hydrogen-bonding interactions.

Steric Effects

- Positional Isomerism : Moving the carboxylic acid from C3 to C4 (as in CAS 866039-58-9) alters the spatial orientation of functional groups, impacting molecular recognition .

Solubility and Stability

- Amino Group Advantage: The 4-aminophenyl analog (CAS 1177345-22-0) exhibits higher aqueous solubility due to the protonatable NH₂ group, whereas the nitro analog may require formulation as a salt or prodrug .

- Thermal Stability : Melting points vary significantly; for example, 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS 930111-02-7) melts at 185–186.5°C, suggesting higher crystallinity .

Biological Activity

1-(4-Nitrophenyl)piperidine-3-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperidine ring with a para-nitrophenyl group at the 1-position and a carboxylic acid group at the 3-position, which contributes to its unique chemical properties and potential therapeutic applications.

The molecular formula of this compound is C₁₂H₁₄N₂O₄, with a molecular weight of 250.25 g/mol. The synthesis typically involves the reaction of p-nitrochlorobenzene with piperidine under reflux conditions in the presence of a base, such as sodium carbonate, facilitating nucleophilic substitution to yield the desired product.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could lead to therapeutic effects in various diseases. For instance, it has shown promise in inhibiting cathepsin K (Cat K), an enzyme implicated in bone resorption and certain cancers .

- Antiviral Properties : Preliminary studies suggest that piperidine derivatives may possess antiviral activities, making them candidates for further exploration against viral infections .

- Pharmacological Effects : The interactions of this compound with biomolecules indicate its potential influence on gene expression and other molecular mechanisms, positioning it as a candidate for drug development .

Structure-Activity Relationship (SAR)

The unique structural features of this compound significantly influence its biological activity. The position of the nitrophenyl group and the presence of the carboxylic acid moiety are critical for its interaction with biological targets. Comparative studies with similar compounds reveal insights into how modifications can enhance or diminish biological efficacy.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3-Nitrophenyl)piperidine-2-carboxylic acid | C₁₂H₁₃N₂O₄ | Substituted at the 2-position instead of 3 |

| 1-(2-Nitrophenyl)piperidine-3-carboxylic acid | C₁₂H₁₃N₂O₄ | Different nitrophenyl substitution position |

| N-(4-Nitrophenyl)glycine | C₉H₈N₂O₃ | Contains a glycine structure instead of piperidine |

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including:

- In Vitro Studies : A study evaluating various piperidine derivatives found that many exhibited moderate to strong inhibitory activity against Cat K, validating their potential as therapeutic agents in conditions like osteoporosis and cancer .

- Antiviral Efficacy : Research into nitrogen heterocycles has indicated that certain derivatives can effectively inhibit viral replication, highlighting the need for further investigation into their mechanisms of action against specific viruses .

Q & A

Q. What are the established synthetic routes for 1-(4-Nitrophenyl)piperidine-3-carboxylic acid, and what factors influence yield optimization?

The synthesis of this compound typically involves multi-step reactions, including:

- Condensation reactions : For example, coupling 4-nitrophenyl derivatives with piperidine precursors under basic conditions .

- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to stabilize intermediates during ring formation .

- Purification techniques : Chromatography (e.g., flash column) or recrystallization to isolate the final product.

Yield optimization depends on reaction temperature control (e.g., avoiding nitro group degradation), stoichiometric ratios of reagents, and solvent selection (polar aprotic solvents like DMF enhance reactivity) .

Q. How is the enantiomeric purity of this compound assessed and controlled during synthesis?

Enantiomeric purity is critical for pharmacological applications. Methodologies include:

- Chiral HPLC : Utilizing columns with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers .

- Circular Dichroism (CD) Spectroscopy : Detecting optical activity differences between enantiomers.

- Asymmetric synthesis : Employing chiral catalysts (e.g., organocatalysts or metal-ligand complexes) during key steps to favor the desired enantiomer .

Advanced Research Questions

Q. What computational approaches are recommended to predict the interaction mechanisms of this compound with biological targets?

Advanced computational strategies include:

- Quantum Chemical Calculations : Density Functional Theory (DFT) to model electron distribution and reactive sites on the molecule .

- Molecular Docking Simulations : Software like AutoDock Vina or Schrödinger Suite to predict binding affinities with proteins (e.g., kinases or GPCRs) .

- Molecular Dynamics (MD) Simulations : Assessing stability of ligand-receptor complexes over time under physiological conditions .

These methods help prioritize experimental validation of high-probability targets, reducing trial-and-error approaches.

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in activity data (e.g., IC50 values) may arise from:

- Variability in assay conditions : Standardize protocols (e.g., buffer pH, incubation time) across studies .

- Compound purity : Validate purity (>95%) via HPLC or NMR before biological testing .

- Target specificity : Use CRISPR-edited cell lines or knockout models to confirm on-target effects .

Meta-analyses of published data and collaborative replication studies are recommended to reconcile contradictions .

Q. What strategies are effective in modifying the piperidine ring of this compound to enhance bioavailability without compromising activity?

Structural modifications include:

- Hydroxyl or carboxamide substitutions : Introducing polar groups (e.g., N-(3-hydroxypropyl)piperidine-4-carboxamide) to improve water solubility .

- Bioisosteric replacements : Replacing the nitro group with trifluoromethyl or cyano groups to enhance metabolic stability .

- Prodrug approaches : Esterification of the carboxylic acid moiety to increase membrane permeability, with enzymatic cleavage in vivo .

In vitro ADMET assays (e.g., Caco-2 permeability, microsomal stability) should guide iterative design .

Methodological Considerations

- Data Validation : Cross-reference computational predictions with experimental results (e.g., SPR for binding kinetics) to avoid overinterpretation .

- Structural Analog Comparisons : Benchmark against compounds like 1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid to identify activity trends .

- Hazard Mitigation : Follow safety protocols for nitroaromatic compounds (e.g., PPE, fume hood use) due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.